5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid
Description
5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H10F2O2 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring
Properties
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-13(16)12(4-8)9-5-10(14(17)18)7-11(15)6-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZSEWOJYIJWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689225 | |
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-05-2 | |
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluoro-5-methylbenzaldehyde with fluorine gas or a fluorinating agent under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group, yielding the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups attached to the benzene ring.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the development of fluorinated compounds with unique properties.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential use in drug discovery and development due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
- 5-Fluoro-2-methylbenzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 5-Fluoro-2-methoxyphenylboronic acid
Comparison:
- 5-Fluoro-3-(2-fluoro-5-methylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methyl group, which can influence its reactivity and biological activity.
- Compared to 5-Fluoro-2-methylbenzoic acid , the additional fluorine atom in the former compound may enhance its stability and binding properties.
- 3-Fluoro-5-(trifluoromethyl)benzoic acid has a trifluoromethyl group, which can significantly alter its electronic properties and reactivity compared to the methyl group in this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
